molecular formula C17H16BrN3O3 B15148759 N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide

Katalognummer: B15148759
Molekulargewicht: 390.2 g/mol
InChI-Schlüssel: ITYBRVSSARDCPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide is a complex organic compound that features a brominated aromatic ring and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide typically involves multiple steps. One common route starts with the bromination of 4-methylphenyl to obtain 3-bromo-4-methylphenyl. This intermediate is then reacted with formohydrazide to form the formohydrazido derivative. The final step involves the acylation of the formohydrazido derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the acetamide group can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar structure but lacks the formohydrazido group.

    N-(3-bromo-4-methylphenyl)acetamide: Similar structure but lacks the formohydrazido group.

    N-(4-{[(4-bromophenyl)formohydrazido]carbonyl}phenyl)acetamide: Similar structure but with a different bromination pattern.

Uniqueness

N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide is unique due to the presence of both the brominated aromatic ring and the formohydrazido group

Eigenschaften

Molekularformel

C17H16BrN3O3

Molekulargewicht

390.2 g/mol

IUPAC-Name

N-[4-[[(3-bromo-4-methylbenzoyl)amino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C17H16BrN3O3/c1-10-3-4-13(9-15(10)18)17(24)21-20-16(23)12-5-7-14(8-6-12)19-11(2)22/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24)

InChI-Schlüssel

ITYBRVSSARDCPA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.